chemical structure and properties of methyl 2-(6-bromo-4-oxoquinazolin-3(4H)-yl)acetate
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of methyl 2-(6-bromo-4-oxoquinazol...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of methyl 2-(6-bromo-4-oxoquinazolin-3(4H)-yl)acetate, a member of the pharmacologically significant quinazolinone family. While direct experimental data for this specific compound is limited in publicly accessible literature, this document compiles information from closely related analogues to offer a predictive and insightful resource for researchers.
Introduction to the Quinazolinone Scaffold
The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1][2] This bicyclic heterocycle, consisting of a benzene ring fused to a pyrimidinone ring, is a versatile template for drug design. The 4(3H)-quinazolinone structure, in particular, is a common feature in molecules exhibiting anticancer, anti-inflammatory, antibacterial, and anticonvulsant properties. The biological activity of quinazolinone derivatives is often modulated by the nature and position of substituents on the heterocyclic and carbocyclic rings.
Chemical Structure and Properties of Methyl 2-(6-bromo-4-oxoquinazolin-3(4H)-yl)acetate
The structure of methyl 2-(6-bromo-4-oxoquinazolin-3(4H)-yl)acetate features a quinazolin-4(3H)-one core. Key substituents that influence its chemical behavior and potential biological activity include:
A bromo group at the 6-position: This electron-withdrawing group can significantly impact the electronic properties of the aromatic ring, potentially influencing receptor binding and metabolic stability.
A methyl acetate group at the 3-position: This ester functional group can affect the compound's solubility, cell permeability, and potential for hydrolysis by esterases in vivo.
Physicochemical Properties (Predicted)
Property
Predicted Value/Information
Source/Rationale
Melting Point
Expected to be a solid at room temperature with a relatively high melting point, typical for aromatic heterocyclic compounds.
Likely soluble in organic solvents such as DMSO, DMF, and chlorinated solvents. Limited solubility in water is expected.
General solubility characteristics of similar organic compounds.[7]
Lipophilicity (LogP)
Predicted to have a moderate LogP value, suggesting a balance between aqueous solubility and lipid membrane permeability.
Computational predictions for similar structures.
Hydrogen Bond Donors
0
Structural analysis.
Hydrogen Bond Acceptors
4
Structural analysis.
Synthesis of Methyl 2-(6-bromo-4-oxoquinazolin-3(4H)-yl)acetate
A definitive, published protocol for the synthesis of methyl 2-(6-bromo-4-oxoquinazolin-3(4H)-yl)acetate is not available. However, based on established methods for the synthesis of analogous ethyl esters, a plausible and efficient synthetic route is proposed.[3][8] The general strategy involves a two-step process starting from 5-bromoanthranilic acid.
mechanism of action of methyl 2-(6-bromo-4-oxoquinazolin-3(4H)-yl)acetate in vitro
An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of Methyl 2-(6-bromo-4-oxoquinazolin-3(4H)-yl)acetate Executive Summary The quinazolinone scaffold is a cornerstone in modern medicinal chemistr...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of Methyl 2-(6-bromo-4-oxoquinazolin-3(4H)-yl)acetate
Executive Summary
The quinazolinone scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its wide spectrum of biological activities, particularly in oncology.[1][2][3] Derivatives of 4(3H)-quinazolinone are components of numerous approved therapeutics and clinical candidates that function through diverse mechanisms, including kinase inhibition and microtubule disruption.[4][5][6] The specific compound, methyl 2-(6-bromo-4-oxoquinazolin-3(4H)-yl)acetate, belongs to this promising class. Notably, the incorporation of a bromine atom at the 6-position of the quinazoline ring has been shown in related structures to enhance anticancer activity.[7]
While the precise molecular mechanism of this specific acetate derivative has not been extensively characterized in publicly available literature, its structural features allow for the formulation of robust, testable hypotheses based on extensive research into analogous compounds. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive, hypothesis-driven framework for the in vitro elucidation of its mechanism of action. We will outline a logical, phased experimental workflow, from initial cytotoxicity screening to direct target identification, complete with detailed, field-proven protocols and data interpretation strategies. The objective is to equip researchers and drug development professionals with a self-validating system to thoroughly investigate the compound's biological activity and therapeutic potential.
The Quinazolinone Scaffold: A Foundation for Potent Bioactivity
The quinazoline core, a bicyclic heterocycle composed of fused benzene and pyrimidine rings, serves as a versatile template for drug design.[2] Its rigid structure and multiple sites for chemical modification allow for precise tuning of pharmacological properties.[8] Within this family, 4(3H)-quinazolinone derivatives have demonstrated significant therapeutic impact, primarily by targeting key proteins involved in cancer cell proliferation and survival.[1][4]
Two of the most well-documented mechanisms of action for this scaffold are:
Kinase Inhibition: A large number of quinazolinone-based drugs, including the FDA-approved gefitinib and erlotinib, function as potent inhibitors of protein kinases, particularly those in the Epidermal Growth Factor Receptor (EGFR) family.[2][6] By blocking ATP binding, these agents disrupt downstream signaling pathways (e.g., PI3K/AKT) that are critical for tumor growth and survival.[4][9]
Tubulin Polymerization Inhibition: An equally significant class of quinazolinone derivatives exerts its anticancer effects by interfering with microtubule dynamics.[5][10] These compounds often bind to the colchicine site on β-tubulin, preventing its polymerization into microtubules.[11] This disruption leads to the collapse of the mitotic spindle, arresting cells in the G2/M phase of the cell cycle and subsequently triggering apoptosis.[4][12]
Given these precedents, a logical investigation into the mechanism of methyl 2-(6-bromo-4-oxoquinazolin-3(4H)-yl)acetate must be designed to systematically probe these high-probability pathways.
A Phased Experimental Workflow for Mechanistic Investigation
A successful mechanism of action study relies on a logical progression of experiments, where the results of one phase inform the design of the next. This approach ensures efficiency and scientific rigor. We propose a four-phase workflow to systematically dissect the in vitro activity of the target compound.
Caption: A logical workflow for elucidating the compound's mechanism of action.
Phase I: Antiproliferative Activity and Potency Assessment
The foundational step in characterizing any potential therapeutic is to determine its potency and spectrum of activity. A cell viability assay is employed to measure the concentration at which the compound inhibits cancer cell proliferation by 50% (IC50).[13]
Detailed Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[14][15] Metabolically active cells use mitochondrial reductase enzymes to convert the yellow MTT salt into purple formazan crystals.[16]
Materials:
Cancer cell lines of interest (e.g., MCF-7 breast, A549 lung, HCT116 colon)
Complete culture medium (e.g., DMEM with 10% FBS)
Phosphate-Buffered Saline (PBS)
Methyl 2-(6-bromo-4-oxoquinazolin-3(4H)-yl)acetate, dissolved in DMSO to a 10 mM stock
MTT solution: 5 mg/mL in sterile PBS
Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Include wells for "medium only" (background) and "cells only" (untreated control).[16]
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to adhere.
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Typically, a range of concentrations from 0.01 µM to 100 µM is tested. Ensure the final DMSO concentration is ≤ 0.5% to avoid solvent toxicity.
Exposure: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[17]
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[14]
Formazan Formation: Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT to visible purple crystals.
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[14]
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the untreated control cells. Plot the percentage of viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. normalized response) to determine the IC50 value.
Data Presentation and Interpretation
The IC50 values across different cell lines should be summarized in a table for clear comparison.
Cell Line
Histology
Compound IC50 (µM)
MCF-7
Breast Adenocarcinoma
Hypothetical Value
A549
Lung Carcinoma
Hypothetical Value
HCT116
Colorectal Carcinoma
Hypothetical Value
MRC-5
Normal Lung Fibroblast
Hypothetical Value
Caption: Table for summarizing IC50 values from the MTT assay.
Causality Insight: Comparing the IC50 values in cancer cell lines versus a normal, non-transformed cell line (like MRC-5) provides an early indication of tumor selectivity. A significantly higher IC50 in normal cells is a desirable characteristic for a potential anticancer agent.[7]
Phase II: Determining the Mode of Cell Death and Proliferation
Once antiproliferative activity is established, the next critical step is to determine how the compound is affecting the cells. Is it causing programmed cell death (apoptosis), or is it simply halting the cell division cycle (cytostasis)? Flow cytometry is the ideal tool for answering these questions.
Detailed Protocol: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS that, when conjugated to a fluorophore (e.g., FITC), can identify these early apoptotic cells.[18] Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells. It can, however, enter late apoptotic or necrotic cells where membrane integrity is lost.[19][20]
Materials:
Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and 1X Binding Buffer)
Cells treated with the compound at 1x and 2x its IC50 value for 24-48 hours
Untreated (negative) and positive control (e.g., staurosporine-treated) cells
Cell Preparation: Induce apoptosis by treating cells with the test compound for the desired time. Include negative and positive controls.
Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing any detached cells.
Cell Counting: Count the cells and wash 1-5 x 10^5 cells once with cold PBS. Centrifuge and carefully discard the supernatant.
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension. Gently vortex the tube.
Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
Analysis: Analyze the samples immediately by flow cytometry. Use the unstained and single-stain controls to set compensation and quadrants correctly.
An increase in the Annexin V positive populations (lower-right and upper-right quadrants) with increasing compound concentration confirms the induction of apoptosis.
Caption: Generalized intrinsic and extrinsic apoptosis signaling pathways.
Detailed Protocol: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method quantifies the DNA content within a population of cells, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. A compound that interferes with mitosis, such as a tubulin inhibitor, will cause an accumulation of cells in the G2/M phase.[21]
Materials:
Cells treated with the compound at its IC50 value for a relevant time course (e.g., 12, 24, 48 hours)
Cell Preparation: Treat and harvest cells as described previously.
Washing: Wash approximately 1 x 10^6 cells with cold PBS.[23]
Fixation: Resuspend the cell pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[22][23] This step permeabilizes the cells.
Storage/Incubation: Incubate on ice for at least 30 minutes. Cells can be stored at 4°C for several weeks at this stage.[23]
Rehydration: Centrifuge the fixed cells (note: a higher speed may be needed as fixed cells are more buoyant).[22][23] Discard the ethanol and wash twice with PBS.
RNA Removal: Resuspend the cell pellet in 50 µL of RNase A solution and incubate at 37°C for 30 minutes. This is a critical step as PI also binds to double-stranded RNA.[21]
DNA Staining: Add 400 µL of PI staining solution and mix well.[22] Incubate for 5-10 minutes at room temperature, protected from light.[23]
Analysis: Analyze by flow cytometry, acquiring data on a linear scale. Use pulse processing (e.g., Area vs. Width) to gate on single cells and exclude doublets.[22]
Data Interpretation:
A histogram of cell count versus fluorescence intensity will be generated.
The first peak represents cells in the G0/G1 phase (2n DNA content).
The second, taller peak represents cells in the G2/M phase (4n DNA content).[21]
The area between the peaks represents cells in the S phase (DNA synthesis).
A significant increase in the percentage of cells in the G2/M peak compared to the untreated control is strong evidence of mitotic arrest.
Phase III & IV: Pinpointing the Direct Molecular Target
The results from Phase II provide crucial direction for identifying the compound's direct molecular target.
If cell cycle analysis reveals a robust G2/M arrest, the primary hypothesis shifts to the compound being a microtubule-destabilizing agent. This can be confirmed directly using a cell-free in vitro tubulin polymerization assay.[5]
5.1 Detailed Protocol: In Vitro Tubulin Polymerization Assay
This assay measures the light scattering caused by the formation of microtubules from purified tubulin dimers.[24] An inhibitor will prevent this increase in light scattering (measured as turbidity), while a stabilizer (like paclitaxel) will enhance it.[25]
Materials:
Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc. or Sigma-Aldrich) containing >99% pure tubulin, GTP, and a polymerization buffer (e.g., G-PEM).[6]
Test compound, a known inhibitor (e.g., nocodazole), and a known stabilizer (e.g., paclitaxel).
Temperature-controlled microplate reader capable of reading absorbance at 340-350 nm in kinetic mode.[24][25]
Pre-warmed 96-well plate.
Procedure:
Reagent Preparation: Thaw all reagents on ice. Prepare the tubulin solution in the polymerization buffer containing GTP as per the manufacturer's instructions (e.g., to a final concentration of 3 mg/mL).[24]
Reaction Setup: On ice, add the tubulin solution to wells of a 96-well plate. Add the test compound or control compounds at desired concentrations.
Initiate Polymerization: Transfer the plate to the microplate reader pre-warmed to 37°C. This temperature shift initiates polymerization.[24]
Kinetic Reading: Immediately begin reading the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.[25]
Data Analysis: Plot absorbance (OD at 340 nm) versus time. Compare the polymerization curve of the compound-treated sample to the no-drug control, the inhibitor control, and the stabilizer control. A suppression of the polymerization curve indicates that the compound is a tubulin polymerization inhibitor.
Scenario B: G1 Arrest or No Significant Arrest - Investigating Kinase Inhibition
If G2/M arrest is not observed, but apoptosis and G1 arrest are, the compound may be acting as a kinase inhibitor (e.g., targeting the EGFR or PI3K/AKT pathway).
5.2 Protocol Outline: In Vitro Kinase Inhibition Assay
The most efficient way to test this hypothesis is to screen the compound against a panel of relevant kinases. These assays are typically performed by specialized contract research organizations (CROs) or with commercially available kits (e.g., LanthaScreen™, ADP-Glo™).
General Principle:
The assay measures the activity of a purified kinase enzyme.
The kinase, its specific substrate, and ATP are combined in the presence and absence of the test compound.
The amount of phosphorylated substrate or the amount of ADP produced is quantified, usually via a luminescence or fluorescence-based readout.
A reduction in signal in the presence of the compound indicates inhibition of the kinase.
The data is used to calculate an IC50 value for the compound against each kinase in the panel, revealing its potency and selectivity.
Trustworthiness Insight: The combination of cellular assays (Phase I-II) with a cell-free biochemical assay (Phase IV) constitutes a self-validating system. A compound that causes G2/M arrest and is then shown to directly inhibit tubulin polymerization in a purified system provides a cohesive and trustworthy mechanistic narrative.
Conclusion and Future Directions
This guide presents a systematic and rigorous pathway for elucidating the in vitro mechanism of action of methyl 2-(6-bromo-4-oxoquinazolin-3(4H)-yl)acetate. By progressing through a logical sequence of experiments—from determining broad cytotoxicity to identifying a specific molecular target—researchers can build a comprehensive and defensible understanding of the compound's biological effects.
The results of this in vitro investigation will be foundational for all future development. A confirmed mechanism of action will guide subsequent studies, including the development of resistance models, the search for predictive biomarkers, the rationale for combination therapies, and, ultimately, the design of in vivo efficacy and safety studies.
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A Senior Application Scientist's Guide to In-Silico Analysis: Molecular Docking of Methyl 2-(6-bromo-4-oxoquinazolin-3(4H)-yl)acetate
Abstract The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology.[1][2][3][4] Its derivatives are recognized as potent inhibitors of v...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology.[1][2][3][4] Its derivatives are recognized as potent inhibitors of various protein kinases, including the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and survival pathways.[1][2][5] Overexpression or mutation of EGFR is a known driver in several cancers, making it a prime target for drug development.[1][2] This guide provides an in-depth, technical walkthrough of a molecular docking workflow for a specific quinazolinone derivative, methyl 2-(6-bromo-4-oxoquinazolin-3(4H)-yl)acetate, targeting the EGFR tyrosine kinase domain. We will dissect the causality behind each experimental choice, from target selection and preparation to ligand optimization, docking execution, and rigorous result interpretation, providing a self-validating protocol for researchers in drug discovery.
Introduction: The Rationale for Docking
Methyl 2-(6-bromo-4-oxoquinazolin-3(4H)-yl)acetate belongs to a class of compounds with established biological relevance. The 6-bromo substitution, in particular, has been noted in quinazolinone derivatives with cytotoxic and anti-inflammatory properties.[4][6] Given that the broader quinazoline family frequently targets EGFR, it is a logical and high-value hypothesis to investigate this compound's potential interaction with the EGFR tyrosine kinase active site.[1][5][7]
Molecular docking is a powerful computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[8] This in-silico approach allows us to:
Elucidate Potential Binding Modes: Understand how the ligand fits into the protein's active site.
Estimate Binding Affinity: Predict the strength of the interaction, often expressed as a docking score or binding energy.[9][10]
Identify Key Interactions: Pinpoint specific hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex.[10]
Guide Drug Design: Inform the rational design of more potent and selective derivatives.
This guide will use the EGFR tyrosine kinase as our receptor to explore the therapeutic potential of our target ligand.
The Molecular Docking Workflow: A Conceptual Overview
A successful docking study is not merely about running a piece of software; it's a multi-step process where each stage is critical for the accuracy and reproducibility of the final result. The workflow is a logical sequence designed to prepare the molecules, simulate their interaction, and validate the outcome.
Caption: A comprehensive workflow for a molecular docking study.
Detailed Experimental Protocol
This section provides a step-by-step methodology. The causality behind each step is explained to ensure scientific rigor.
Step 1: Target Identification and Structure Retrieval
Rationale: Based on extensive literature, the quinazolinone scaffold is a well-established EGFR tyrosine kinase inhibitor (EGFR-TKI).[1][2][5] We will therefore target the EGFR kinase domain.
Protocol:
Access the Protein Data Bank (PDB) (rcsb.org).
Search for a high-resolution crystal structure of human EGFR kinase domain complexed with a known quinazolinone inhibitor. A suitable entry is PDB ID: 1M17 , which features EGFR bound to Erlotinib, an FDA-approved drug.[1]
Download the structure in PDB format. This structure provides an experimentally determined active site, which is crucial for validation.
Step 2: Receptor Preparation
Rationale: Raw PDB files are not immediately ready for docking. They contain non-essential molecules (e.g., water, ions) and lack information required by docking algorithms (e.g., hydrogen atoms, atomic charges).[11][12][13] Preparation is a cleaning and correction process to ensure a chemically accurate representation of the protein.[14]
Protocol:
Load the PDB file (1M17.pdb) into a molecular modeling software (e.g., Schrödinger Maestro, UCSF Chimera, MGLTools).[11]
Remove Non-essential Components: Delete all water molecules, co-solvents, and any chains not part of the kinase domain.[12][13] The co-crystallized ligand (Erlotinib) should be kept for the validation step but separated into a new file.
Add Hydrogens: PDB files from X-ray crystallography typically do not resolve hydrogen atoms. Add hydrogens consistent with a physiological pH of ~7.4. This is critical for defining correct hydrogen bond donors and acceptors.
Assign Atomic Charges & Atom Types: Assign partial atomic charges using a standard force field (e.g., AMBER, CHARMM). This is essential for calculating electrostatic interactions.[15]
Energy Minimization (Restrained): Perform a brief, restrained energy minimization on the protein structure. This step relaxes any steric clashes or unfavorable geometries introduced during the preparation phase without significantly altering the crystallographic backbone.[14][15]
Save the prepared receptor in a suitable format, such as PDBQT for AutoDock Vina.
Step 3: Ligand Preparation
Rationale: The ligand, methyl 2-(6-bromo-4-oxoquinazolin-3(4H)-yl)acetate, must be converted from a 2D representation to a realistic, low-energy 3D conformation. Docking algorithms assume a reasonable starting geometry for the ligand.[8][16][17]
Protocol:
Generate 2D Structure: Draw the molecule in a chemical drawing tool (e.g., ChemDraw) and save it as a SMILES string or SDF file.
Convert to 3D: Use a program like OpenBabel or Avogadro to convert the 2D structure into an initial 3D conformation.[8]
Add Hydrogens: As with the protein, add hydrogens appropriate for physiological pH.
Energy Minimization: This is a critical step. Minimize the ligand's energy using a suitable force field (e.g., MMFF94 or GAFF) to obtain a low-energy, stable conformation.[15][16][17] This removes any internal steric strain.
Assign Rotatable Bonds: Define the rotatable bonds within the ligand. The docking software will explore different conformations by rotating these bonds during the simulation.
Save the prepared ligand in the required format (e.g., PDBQT).
Step 4: Protocol Validation via Redocking
Rationale: Before docking our novel compound, we must prove that our chosen software and parameters can accurately reproduce the known binding mode of a reference compound. This is a crucial self-validation step.[18] We will redock the co-crystallized ligand (Erlotinib) back into the prepared EGFR active site.
Protocol:
Prepare the Erlotinib ligand using the same procedure described in Step 3.
Define the docking search space (the "grid box") to encompass the entire binding site occupied by Erlotinib in the original crystal structure.
Perform the docking simulation.
Analysis: Superimpose the top-ranked docked pose of Erlotinib with its original crystallographic position. Calculate the Root Mean Square Deviation (RMSD) between the two poses.
Validation Criteria: An RMSD value below 2.0 Å is considered a successful validation, confirming that the docking protocol is reliable and accurate.[18][19][20]
Step 5: Molecular Docking Execution
Rationale: With a validated protocol, we can now confidently dock our compound of interest. The software will systematically sample different orientations and conformations of the ligand within the defined active site, scoring each pose based on its calculated binding affinity.
Protocol:
Load: Use the prepared EGFR receptor (from Step 2) and the prepared methyl 2-(6-bromo-4-oxoquinazolin-3(4H)-yl)acetate ligand (from Step 3).
Grid Generation: Use the same grid box parameters established during the validation step. This ensures the search is focused on the known ATP-binding pocket of EGFR.
Run Docking: Execute the docking algorithm (e.g., AutoDock Vina). The software will generate multiple binding poses (typically 9 or 10), each with an associated docking score.
Data Presentation and Interpretation
The output of a docking simulation is a set of poses and scores. Interpretation requires careful analysis beyond simply looking at the top score.[9][21][22]
Quantitative Data Summary
A clear table is essential for comparing the results.
Compound
Docking Score (kcal/mol)
Key Interacting Residues (Hydrogen Bonds)
Other Key Interactions (Hydrophobic, Pi-stacking)
Erlotinib (Redocked)
-9.5
Met793, Thr790
Leu718, Val726, Ala743, Leu844
Methyl 2-(...)-acetate
-8.8
Met793
Leu718, Val726, Cys797, Leu844
Hypothetical Derivative 1
-9.2
Met793, Asp855
Leu718, Val726, Ala743, Leu844
Hypothetical Derivative 2
-7.5
(None)
Val726, Leu844
Note: These are representative, hypothetical values for illustrative purposes.
Analysis of Results
Binding Affinity (Docking Score): The docking score estimates the binding free energy (ΔG). A more negative value indicates a stronger predicted binding affinity.[10][23] In our example, our target compound (-8.8 kcal/mol) shows a strong, albeit slightly weaker, predicted affinity than the reference drug Erlotinib (-9.5 kcal/mol).
Binding Pose and Interactions: This is arguably more important than the score alone.[22][24]
Visualize the Complex: Use molecular visualization software (e.g., PyMOL, Discovery Studio) to inspect the top-ranked pose.[10]
Identify Key Interactions: The ATP-binding site of EGFR has a critical "hinge" region. Potent inhibitors, like Erlotinib, typically form a hydrogen bond with the backbone of Met793 .[1] Check if your compound forms this crucial interaction.
Analyze Other Contacts: Look for hydrophobic interactions with residues like Leu718, Val726, and Leu844, which contribute significantly to binding stability.[7] The presence of the bromine atom may lead to halogen bonds or other specific interactions.
Structure-Activity Relationship (SAR): The docking results provide a structural basis for the observed (or predicted) activity. If our compound shows a good score and mimics the key interactions of known inhibitors, it is a promising candidate. If it has a poor score or fails to interact with key residues (like Hypothetical Derivative 2), it is less likely to be a potent inhibitor. This analysis provides a clear, rational path for suggesting chemical modifications to improve binding affinity.
Conclusion and Future Directions
This guide has outlined a rigorous, self-validating workflow for the molecular docking of methyl 2-(6-bromo-4-oxoquinazolin-3(4H)-yl)acetate against the EGFR kinase domain. The process emphasizes the importance of careful preparation, protocol validation, and in-depth analysis of the results.
The in-silico findings suggest that this compound is a plausible candidate for EGFR inhibition. However, molecular docking is a predictive tool with inherent limitations. The next logical steps to validate these computational hypotheses include:
Molecular Dynamics (MD) Simulations: To assess the stability of the docked pose and the protein-ligand complex over time.[8]
In-Vitro Enzymatic Assays: To experimentally measure the IC50 value of the compound against EGFR kinase.
Cell-Based Assays: To determine the compound's cytotoxic effect on cancer cell lines that overexpress EGFR, such as A549 or MCF-7.[2][4]
By integrating computational predictions with experimental validation, researchers can accelerate the drug discovery process, focusing resources on the most promising candidates.
References
Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. (2022). PubMed Central. [Link]
Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. (2020). Taylor & Francis Online. [Link]
Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. (2022). PubMed. [Link]
Preparing RCSB PDB Files for Glide Docking. (2025). Schrödinger. [Link]
Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. (2022). Semantic Scholar. [Link]
Beyond RMSD: What Are the 8 Chemical and Physical Criteria Needed to Evaluate Ligand Docking Methods?. (2024). Genophore. [Link]
How to interprete and analyze molecular docking results?. (2024). ResearchGate. [Link]
When and Why You Should Minimize Ligands Before Docking. (n.d.). SAMSON Blog. [Link]
EGFR Tyrosine Kinase Targeted In Silico Design and Synthesis of Novel Quinazoline Derivatives. (2018). Hilaris Publisher. [Link]
How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. (2025). YouTube. [Link]
Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (2009). PubMed Central. [Link]
Validation Studies of the Site-Directed Docking Program LibDock. (2007). ACS Publications. [Link]
Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025). PLOS Computational Biology. [Link]
In silico discovery of novel quinazolin-4-one derivatives as potent 3CLpro inhibitors using 2D-QSAR, molecular docking, and molecular dynamics. (2026). Arabian Journal of Chemistry. [Link]
Tutorial - Protein-ligand docking with MOE. (2020). School of Chemical Sciences, University of Illinois Urbana-Champaign. [Link]
The Protein Preparation Process. (2024). J's Blog. [Link]
Analysis of Molecular Docking and Dynamics Simulation of Mahogany (Swietenia macrophylla King) Compounds Against the PLpro En. (2022). Journal of Universitas Airlangga. [Link]
Synthesis of some 6-bromo quinazolinone derivatives for their pharamcological activities. (n.d.). ResearchGate. [Link]
Development and Validation Molecular Docking Analysis of Human serum albumin (HSA). (n.d.). bioRxiv. [Link]
Docking Score vs Binding Interactions: Which Matters More in Drug Screening?. (2026). YouTube. [Link]
6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2021). PubMed Central. [Link]
How do I perform energy minimization of ligands before docking?. (2015). ResearchGate. [Link]
What protein pre-processing steps required for docking? and what is best for binding site detection and analysis?. (2016). ResearchGate. [Link]
Design and Molecular Docking Studies of Quinazoline Derivatives as Antiproliferation. (n.d.). Journal of Universitas Airlangga. [Link]
Molecular Docking Study of Quinazolin-4(3H)-One Derivatives against GABAa Receptor Signifies the Novel Approach. (2020). International Journal of Pharmaceutical Sciences and Drug Research. [Link]
synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. (n.d.). SciSpace. [Link]
Biological Activities of Recent Advances in Quinazoline. (2024). IntechOpen. [Link]
Discovery of Potent Quinazolinone Inhibitors Against SARS‐CoV‐2 Mpro via an Integrated Computational Strategy. (2026). ResearchGate. [Link]
Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives. (2025). ACS Omega. [Link]
Need help with molecular docking results interpretation. (2024). Reddit. [Link]
Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. (2021). PubMed Central. [Link]
Application Note: Methyl 2-(6-bromo-4-oxoquinazolin-3(4H)-yl)acetate as a Bifunctional Precursor in Advanced Organic Synthesis
Executive Summary & Compound Rationale Methyl 2-(6-bromo-4-oxoquinazolin-3(4H)-yl)acetate (CAS 67305-45-7) is a highly versatile, bifunctional chemical intermediate widely utilized in medicinal chemistry and drug discove...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Compound Rationale
Methyl 2-(6-bromo-4-oxoquinazolin-3(4H)-yl)acetate (CAS 67305-45-7) is a highly versatile, bifunctional chemical intermediate widely utilized in medicinal chemistry and drug discovery [1]. The quinazolin-4-one scaffold is recognized as a "privileged structure" due to its broad spectrum of biological activities.
The strategic value of this specific precursor lies in its two orthogonal reactive sites, which allow researchers to build complex, multi-targeted drug scaffolds without the need for cumbersome protecting group strategies. Recently, this exact scaffold has been instrumental in the synthesis of novel Histone Deacetylase (HDAC) inhibitors for anticancer therapies [2] and Na+/H+ exchanger isoform 1 (NHE-1) inhibitors for cardiovascular and ocular diseases[3].
To design efficient synthetic routes, it is critical to understand the causality behind the precursor's reactivity:
The C6-Aryl Bromide (Electrophilic Core): The bromine atom at the 6-position is situated on an electron-deficient aromatic ring (due to the electron-withdrawing nature of the adjacent pyrimidine-dione system). This makes the C-Br bond highly susceptible to oxidative addition by low-valent palladium species, facilitating C-C or C-N bond formation via Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-coupling reactions.
The N3-Methyl Ester (Carboxyl Handle): The acetate appendage provides a flexible, two-carbon linker. The methyl ester is easily saponified to a carboxylic acid under mild conditions. This acid serves as a prime candidate for carbodiimide-mediated coupling to form complex amides or zinc-binding hydroxamic acids (a critical pharmacophore for HDAC inhibition) [2].
Workflow & Reactivity Diagram
Orthogonal reactivity pathways of the quinazolinone precursor.
Experimental Protocols: Self-Validating Systems
The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of each step before proceeding.
Protocol A: C6-Functionalization via Suzuki-Miyaura Cross-Coupling
This protocol details the introduction of an aryl group at the C6 position, a common step in expanding the hydrophobic core of the molecule.
Step 1: Reagent Assembly & Degassing
Action: In an oven-dried Schlenk flask, combine methyl 2-(6-bromo-4-oxoquinazolin-3(4H)-yl)acetate (1.0 eq), an arylboronic acid (1.2 eq), and
K2CO3
(2.5 eq) in a 4:1 mixture of 1,4-Dioxane and
H2O
. Purge the system with Argon for 15 minutes.
Causality: The biphasic solvent system ensures both the organic precursor and the inorganic base remain in solution. Degassing is critical; ambient oxygen will irreversibly oxidize the active Pd(0) catalyst to inactive Pd(II), halting the catalytic cycle.
Step 2: Catalyst Addition & Heating
Action: Add
Pd(dppf)Cl2
(0.05 eq) under Argon flow. Heat the mixture to 90°C for 6–8 hours.
Causality:
Pd(dppf)Cl2
is chosen because its bidentate phosphine ligand (dppf) creates a sterically demanding environment that accelerates the reductive elimination step, preventing unwanted homocoupling of the boronic acid.
Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 1:1). The starting material (strong UV absorbance at 254 nm) should disappear, replaced by a lower Rf spot. A color shift in the reaction mixture from orange to dark brown indicates catalyst turnover.
Step 3: Workup & Isolation
Action: Cool to room temperature, filter through a Celite pad, and partition between EtOAc and brine. Dry the organic layer over
Na2SO4
and concentrate.
Causality: The Celite filtration removes the precipitated palladium black. Brine washes away the water-soluble dioxane and inorganic salts, leaving the crude coupled product in the EtOAc layer.
Protocol B: N3-Functionalization via Saponification and Amidation
This protocol outlines the conversion of the methyl ester into a biologically relevant amide or hydroxamic acid [2] [3].
Step 1: Mild Saponification
Action: Dissolve the precursor (or its C6-coupled derivative) in a 3:1:1 mixture of THF/MeOH/
H2O
. Add
LiOH⋅H2O
(1.5 eq) and stir at room temperature for 2 hours.
Causality:
LiOH
is utilized instead of
NaOH
or
KOH
because it is a milder base. Aggressive saponification conditions at elevated temperatures risk hydrolyzing the susceptible quinazolinone lactam ring.
Validation Checkpoint: LC-MS analysis should confirm the complete disappearance of the parent mass and the appearance of the
[M−CH3+H]+
peak corresponding to the free carboxylic acid.
Step 2: Carbodiimide-Mediated Amidation
Action: Dissolve the resulting carboxylic acid (1.0 eq) in anhydrous DMF. Add EDCI (1.5 eq), HOBt (1.5 eq), and DIPEA (3.0 eq). Stir for 15 minutes, then add the desired amine or hydroxylamine derivative (1.2 eq). Stir for 12 hours at room temperature.
Causality: EDCI activates the carboxylic acid, but the intermediate is prone to rearrangement into an unreactive N-acylurea. Adding HOBt intercepts this intermediate, forming a highly reactive, racemization-free OBt-ester.
Validation Checkpoint: During aqueous workup (extraction with EtOAc and washing with 1N HCl followed by saturated
NaHCO3
), the urea byproduct of EDCI is entirely water-soluble and will be removed, leaving only the pure amide in the organic phase.
Quantitative Data Presentation
The following table summarizes typical reaction parameters, expected yields, and downstream applications based on recent literature utilizing this scaffold [2] [3].
Reaction Type
Reagents / Catalyst
Temp / Time
Typical Yield
Downstream Application
Suzuki Coupling (C6)
Aryl-B(OH)2, Pd(dppf)Cl2, K2CO3
90°C, 8h
75% - 88%
Hydrophobic pocket binding expansion
Buchwald Amination (C6)
Amine, Pd2(dba)3, XPhos, Cs2CO3
100°C, 12h
60% - 72%
Introduction of basic amine centers
Ester Hydrolysis (N3)
LiOH·H2O, THF/MeOH/H2O
25°C, 2h
>95%
Preparation for amidation
Amide Coupling (N3)
Amine, EDCI, HOBt, DIPEA
25°C, 12h
80% - 90%
Synthesis of NHE-1 Inhibitors [3]
Hydroxamic Acid (N3)
NH2OH·HCl, PyBOP, DIPEA
25°C, 16h
65% - 75%
Synthesis of HDAC Inhibitors [2]
References
Dung, N. P., et al. (2025). Novel quinazoline-triazole-based N-hydroxybenzamides/N-hydroxypropenamides as HDAC inhibitors: design, synthesis, biological evaluation, and docking studies. RSC Advances, 15, 26201-26215. Available at:[Link] [2]
Spasov, A., et al. (2021). Synthesis and multifaceted pharmacological activity of novel quinazoline NHE-1 inhibitors. Scientific Reports, 11(1), 24380. Available at:[Link] [3]
Application
antimicrobial assay protocols using methyl 2-(6-bromo-4-oxoquinazolin-3(4H)-yl)acetate
An In-Depth Guide to the Antimicrobial and Cytotoxicity Evaluation of Methyl 2-(6-bromo-4-oxoquinazolin-3(4H)-yl)acetate Foreword: The Quinazolinone Scaffold in Drug Discovery For researchers, scientists, and drug develo...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the Antimicrobial and Cytotoxicity Evaluation of Methyl 2-(6-bromo-4-oxoquinazolin-3(4H)-yl)acetate
Foreword: The Quinazolinone Scaffold in Drug Discovery
For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge in an era of mounting resistance. Within the landscape of medicinal chemistry, the quinazolinone core is recognized as a "privileged structure."[1][2] This heterocyclic scaffold is featured in numerous compounds exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and, critically, antimicrobial effects.[3]
The biological activity of quinazolinone derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic ring system.[4] Notably, the presence of a halogen, such as bromine at the 6-position, has been shown in various studies to be a key modification for enhancing antimicrobial efficacy.[5][6]
This document provides a suite of detailed application notes and robust protocols specifically designed for the comprehensive antimicrobial characterization of methyl 2-(6-bromo-4-oxoquinazolin-3(4H)-yl)acetate . The methodologies outlined herein are grounded in international standards and are designed to yield reproducible, high-quality data for determining the compound's antimicrobial spectrum, potency, and preliminary safety profile.
Part 1: Compound Preparation and Handling
A prerequisite for any biological assay is the precise and consistent preparation of the test article. The solubility and stability of the compound in the assay medium are critical variables that must be controlled.
Protocol 1: Preparation of Stock Solution
Solvent Selection: Due to its ester functional group and heterocyclic nature, methyl 2-(6-bromo-4-oxoquinazolin-3(4H)-yl)acetate is predicted to have low aqueous solubility. Therefore, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration primary stock solution.[7]
Stock Concentration: Accurately weigh a precise amount of the compound (e.g., 10 mg) and dissolve it in the minimum required volume of 100% DMSO to create a high-concentration stock (e.g., 10 mg/mL or 20 mg/mL). Ensure complete dissolution using a vortex mixer.
Storage: Store the stock solution at -20°C in small aliquots to prevent repeated freeze-thaw cycles, which can degrade the compound.
Vehicle Control: In all subsequent assays, it is imperative to include a "vehicle control" group. This control consists of test medium containing the highest concentration of DMSO used in the experiment, ensuring that any observed biological effects are due to the compound itself and not the solvent.[7]
Senior Application Scientist's Note: The final concentration of DMSO in the assay wells should ideally be kept below 1% (v/v), and absolutely no higher than 2%, as concentrations above this level can exert their own antimicrobial or cytotoxic effects, thereby confounding the results.
Part 2: Quantitative Antimicrobial Susceptibility Testing
The cornerstone of antimicrobial evaluation is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8] The broth microdilution method is the internationally recognized gold standard for this purpose.[9][10]
Protocol 2: Broth Microdilution for MIC Determination (CLSI-Guided)
This protocol is adapted from guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[10][11][12]
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
0.5 McFarland turbidity standard
Spectrophotometer
Incubator (35-37°C)
Methodology:
Inoculum Preparation:
Aseptically select 3-5 well-isolated colonies of the test bacterium from a fresh (18-24 hour) agar plate.
Suspend the colonies in sterile saline.
Vortex thoroughly to create a smooth suspension.
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This is a critical step and corresponds to a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL.[8]
Dilute this adjusted suspension in MHB-II to achieve a final target concentration of 5 x 10⁵ CFU/mL in the test wells.[7]
Compound Dilution in Microtiter Plate:
Add 100 µL of sterile MHB-II to all wells of a 96-well plate.
Add a calculated volume of the compound's DMSO stock solution to the first well of a row to achieve twice the highest desired final concentration (e.g., for a top concentration of 128 µg/mL, the first well should be 256 µg/mL).
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, then transferring 100 µL from the second to the third, and so on across the plate. Discard 100 µL from the last well.[10]
Inoculation and Controls:
Add 100 µL of the final diluted bacterial inoculum (prepared in Step 1) to each well containing the compound dilutions. This will bring the final volume in each well to 200 µL and halve the compound concentrations to the desired final range.
Growth Control (Positive Control): At least one well should contain 100 µL of MHB-II and 100 µL of the bacterial inoculum (no compound).
Sterility Control (Negative Control): At least one well should contain 200 µL of MHB-II only (no bacteria, no compound).
Vehicle Control: A separate row should be tested with the highest concentration of DMSO used, without the compound, to ensure the solvent has no effect on bacterial growth.
Incubation:
Seal the plate (e.g., with an adhesive film) to prevent evaporation.
Incubate at 35-37°C for 16-20 hours in ambient air.[7]
MIC Determination:
After incubation, examine the plate visually. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[8] A reading mirror or a plate reader measuring optical density (OD) at 600 nm can aid in this determination.
Data Presentation: MIC Values
Summarize the experimental findings in a clear, tabular format.
Test Microorganism
Gram Stain
Methyl 2-(6-bromo-4-oxoquinazolin-3(4H)-yl)acetate) MIC (µg/mL)
Positive Control (e.g., Ciprofloxacin) MIC (µg/mL)
Staphylococcus aureus (ATCC 29213)
Gram-Positive
[Experimental Value]
[Experimental Value]
Bacillus subtilis (ATCC 6633)
Gram-Positive
[Experimental Value]
[Experimental Value]
Escherichia coli (ATCC 25922)
Gram-Negative
[Experimental Value]
[Experimental Value]
Pseudomonas aeruginosa (ATCC 27853)
Gram-Negative
[Experimental Value]
[Experimental Value]
Workflow Visualization: Broth Microdilution
Caption: Workflow for assessing mammalian cell cytotoxicity (MTT Assay).
References
BenchChem. (n.d.). In Vitro Assay Protocols for Novel Antimicrobial Compounds. BenchChem.
Singh, P., & Kumar, A. (n.d.). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Institute of Pharmacy, Bundelkhand University.
ResearchGate. (n.d.). Synthesis and antimicrobial evaluation of quinazolinone peptide derivatives.
Tendencia, E. A. (2004). Disk diffusion method. SEAFDEC/AQD Institutional Repository.
Khodarahmi, G., et al. (2012). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research, 11(3), 789-797.
FWD AMR-RefLabCap. (n.d.). Determination of antimicrobial resistance by disk diffusion.
Wikipedia. (n.d.). Disk diffusion test.
BenchChem. (n.d.). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds.
Taylor & Francis Online. (2025). Synthesis and antimicrobial evaluation of new quinazolinone derivatives containing thiourea and thiazolidine moieties. Phosphorus, Sulfur, and Silicon and the Related Elements, 200(2).
GARDP. (n.d.). Disk diffusion test. Revive.
Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test.
BenchChem. (n.d.). Application Notes and Protocols for Evaluating the Cytotoxicity of New Antibacterial Agents.
Haggam, R. A., et al. (2021). Synthesis and antimicrobial evaluation of new series of quinazolin-5-one derivatives. ResearchGate.
Al-Ostoot, F. H., et al. (2019). Antibacterial Effects of Quinazolin-4(3H)-One Functionalized-Conjugated Silver Nanoparticles. Molecules, 24(19), 3618.
Hossain, T. J., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. European Journal of Microbiology and Immunology.
Mohammed, Y. H., et al. (2019). Broth Microdilution Assay. Bio-protocol, 9(13), e3288.
ResearchGate. (n.d.). (a) MTT-based cytotoxicity assay to determine the cell viability of....
Alafeefy, M., et al. (2024). Synthesis, Characterization and Evaluation of Anti-microbial Activity of Quinazolinone Derivatives. International Journal of Pharmaceutical Research and Allied Sciences, 13(3), 1-10.
Protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
Frontiers. (2021). Dose Dependent Antimicrobial Cellular Cytotoxicity—Implications for ex vivo Diagnostics.
Brazilian Journal of Microbiology. (n.d.). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole.
Journal of Clinical Microbiology. (n.d.). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole.
YouTube. (2022, August 3). Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview.
Eco-Vector Journals Portal. (2021). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae.
Samira, I., et al. (2012). Biological profile of quinazoline. International Journal of Pharmaceutical and Chemical Sciences, 1(4), 1863-1872.
Osarumwense, P. O. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Journal of Chemical Society of Nigeria.
troubleshooting solubility issues of methyl 2-(6-bromo-4-oxoquinazolin-3(4H)-yl)acetate in DMSO
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with methyl 2-(6-bromo-4-oxoquinazolin-3(4H)-yl)acetate...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with methyl 2-(6-bromo-4-oxoquinazolin-3(4H)-yl)acetate .
This compound features a rigid, planar quinazolin-4-one core, a highly lipophilic bromine atom at the C6 position, and a hydrolytically sensitive methyl acetate group. These structural characteristics drive strong intermolecular
π−π
stacking and high crystal lattice energy. Consequently, researchers frequently encounter poor kinetic solubility, solvent-shift precipitation, and ester degradation during assay preparation[1].
Part 1: Diagnostic Troubleshooting & FAQs
Q1: Why does my compound resist dissolution in 100% DMSO even at a standard 10 mM concentration?
The Causality: The rigid quinazolinone ring and heavy bromine atom create an exceptionally stable crystal lattice. Furthermore, DMSO is highly hygroscopic. If your DMSO bottle has been opened multiple times, it absorbs atmospheric moisture. Even 2–5% water in DMSO drastically increases the polarity of the solvent system, causing highly lipophilic, brominated heterocycles to resist initial dissolution[2].
The Solution: Always use newly opened, anhydrous DMSO sealed under argon. To overcome the kinetic energy barrier of the crystal lattice without inducing thermal degradation, apply mild sonication in a water bath (maximum 37°C) rather than direct heat[2].
Workflow for preparing stable DMSO stock solutions of quinazolinone derivatives.
Q2: The compound dissolves perfectly in DMSO but precipitates immediately upon dilution into my aqueous assay buffer (PBS/Cell Media). How do I prevent this?
The Causality: This is a classic "solvent shift" phenomenon. As the DMSO diffuses into the bulk aqueous phase, the local concentration of the hydrophobic quinazolinone exceeds its thermodynamic solubility limit in water, leading to rapid nucleation and precipitation[1]. This often results in artificially low potency in cellular assays because the compound never reaches its intracellular target[1].
The Solution: Avoid direct spike-ins. Instead, utilize a step-wise dilution method using intermediate co-solvents or surfactants. Formulations utilizing 10% DMSO with 40% PEG300 and 5% Tween-80, or 20% SBE-β-CD (Captisol) in saline, effectively mask the hydrophobic core and maintain quinazolinone derivatives in a clear solution for biological assays[2],[3].
Q3: After storing my DMSO stock at -20°C for a week, LC-MS analysis shows a new mass peak corresponding to [M-14]. What happened?
The Causality: The methyl ester group (-COOCH₃) at the N3 position is highly susceptible to nucleophilic attack. When stored in hygroscopic DMSO that has absorbed water, the trace moisture acts as a nucleophile. Repeated freeze-thaw cycles and the heat from sonication accelerate this hydrolysis, cleaving the methyl ester into the corresponding carboxylic acid (a net mass change of roughly -14 Da) and methanol byproduct[1],[4].
The Solution: Aliquot the stock solution immediately upon preparation into single-use vials. Purge the headspace with argon gas before sealing to displace ambient moisture. Never subject the working stock to repeated freeze-thaw cycles.
Hydrolytic degradation pathway of the methyl ester group in wet DMSO.
Part 2: Quantitative Data & Formulation Guidelines
To ensure reproducibility, use the following validated solubility parameters and co-solvent systems when designing your experiments.
Table 1: Physicochemical & Solubility Profile
Parameter
Value / Characteristic
Troubleshooting Implication
Core Structure
Quinazolin-4-one
Planar; high
π−π
stacking; requires strong aprotic solvents[2].
Functional Groups
C6-Bromo, N3-Methyl Acetate
High LogP; ester is prone to hydrolysis in wet conditions[4].
DMSO Solubility (Anhydrous)
~10 - 25 mg/mL (Kinetic)
Requires sonication; saturation limit drops exponentially if water is present.
Aqueous Solubility
< 1.2 mg/mL
Requires step-wise dilution or solid dispersion techniques[2],[5].
Table 2: Validated Co-Solvent Systems for Aqueous Dilution
To guarantee scientific integrity, do not simply execute steps; validate them. The following protocols incorporate built-in quality control checkpoints.
Protocol 1: Preparation of a Stable 10 mM Anhydrous Stock
Preparation: Equilibrate the lyophilized compound to room temperature in a desiccator for 30 minutes to prevent condensation.
Solvent Addition: Add the calculated volume of newly opened, anhydrous DMSO (≥99.9% purity) to achieve a 10 mM concentration.
Dissolution: Vortex for 30 seconds. If particulates remain, place the vial in an ultrasonic water bath at 37°C for 5–10 minutes. Do not exceed 40°C to prevent ester hydrolysis[4].
Validation Check (Centrifugation): Centrifuge the vial at 10,000 x g for 3 minutes. Self-Validation: If a microscopic pellet forms at the bottom, kinetic solubility has not been achieved. You must add a co-solvent (e.g., 5% Tween-80) before proceeding.
Storage: Aliquot into single-use amber vials, purge the headspace with Argon, and store at -20°C.
Protocol 2: Step-Wise Aqueous Dilution for Biological Assays
Intermediate Dilution: Take 10 µL of the 10 mM DMSO stock and add it to 40 µL of PEG300. Mix thoroughly by pipetting.
Surfactant Addition: Add 5 µL of Tween-80 to the mixture and vortex until homogeneous[2].
Aqueous Phase Introduction: Slowly add 45 µL of warm (37°C) PBS or Saline drop-by-drop while continuously vortexing.
Validation Check (Light Scattering): Before applying to cells, inspect the solution under a standard light microscope at 10x magnification or use Dynamic Light Scattering (DLS). Self-Validation: The presence of micro-crystals or a cloudy colloidal suspension indicates a solvent shift failure. The compound will not be cell-permeable in this state[1].
Part 4: Comprehensive References
ResearchGate. "Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique". Available at: [Link]
ASM Journals. "Organic-Solvent-Tolerant Carboxylic Ester Hydrolases for Organic Synthesis". Available at: [Link]
MDPI. "Design and Synthesis of New Quinazolin-4-one Derivatives with Negative mGlu 7 Receptor Modulation Activity and Antipsychotic-Like Properties". Available at: [Link]
Technical Support Center: Optimizing Methyl 2-(6-bromo-4-oxoquinazolin-3(4H)-yl)acetate Synthesis
Welcome to the Technical Support Center for quinazolinone functionalization. The synthesis of methyl 2-(6-bromo-4-oxoquinazolin-3(4H)-yl)acetate via the alkylation of 6-bromoquinazolin-4(3H)-one is a critical workflow in...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for quinazolinone functionalization. The synthesis of methyl 2-(6-bromo-4-oxoquinazolin-3(4H)-yl)acetate via the alkylation of 6-bromoquinazolin-4(3H)-one is a critical workflow in drug development. Because the starting material is an ambident nucleophile, researchers frequently encounter issues with regioselectivity (N- vs. O-alkylation) and side reactions (ester hydrolysis)[1].
This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to ensure high-purity N-alkylation.
To eliminate impurities, you must first understand the causality of their formation. The deprotonated 6-bromoquinazolin-4(3H)-one anion has two reactive centers: the N3 nitrogen and the O4 oxygen . The divergence between the target product and the primary impurities is governed by Hard and Soft Acids and Bases (HSAB) theory and hydrolysis kinetics.
Caption: Mechanistic pathways: N- vs O-alkylation of 6-bromoquinazolin-4(3H)-one and ester hydrolysis.
Section 2: Troubleshooting Guides & FAQs
Q1: My NMR/LC-MS shows a mixture of N-alkylated and O-alkylated products. Why is this happening, and how do I prevent O-alkylation?Causality: According to HSAB theory, the nitrogen atom of the quinazolinone anion is a "softer" nucleophilic center, while the oxygen atom is "harder"[2]. To selectively drive N-alkylation, you must use a soft electrophile and conditions that leave the nitrogen anion "naked."
Solution: Use polar aprotic solvents (like DMF or DMSO) combined with alkali metal carbonates (like
K2CO3
or
Cs2CO3
). The large, soft potassium or cesium cations do not tightly coordinate to the enolate oxygen, strongly favoring the N3-alkylation pathway[3]. Never use silver salts (
Ag2CO3
), as the hard
Ag+
ion coordinates to the oxygen, artificially driving O-alkylation.
Q2: I have a major impurity with a mass of [M-14] (m/z 283/285). What is this, and how do I eliminate it?Causality: This mass corresponds to 2-(6-bromo-4-oxoquinazolin-3(4H)-yl)acetic acid. It is the direct result of ester hydrolysis (saponification). When methyl bromoacetate is used in the presence of
K2CO3
, any trace water in the solvent generates hydroxide ions. At elevated temperatures (>80°C), these hydroxide ions rapidly cleave the methyl ester[4].
Solution: Ensure strictly anhydrous conditions. Use anhydrous DMF (<50 ppm
H2O
) and finely powdered, calcined
K2CO3
. Keep the reaction temperature strictly at or below 60°C.
Q3: I am using methyl chloroacetate instead of methyl bromoacetate to save costs, but my conversion is very slow. Should I increase the temperature?Causality: No. Increasing the temperature will exponentially increase the rate of ester hydrolysis, destroying your product[4]. Methyl chloroacetate is a "harder" and less reactive electrophile than the bromo-variant, leading to sluggish kinetics.
Solution: Add a catalytic amount of Potassium Iodide (KI) (0.1 equivalents). This initiates an in situ Finkelstein reaction, converting the chloroacetate to the highly reactive, "softer" methyl iodoacetate. This accelerates the reaction at mild temperatures (60°C) and further improves N-selectivity[1].
Section 3: Standardized Self-Validating Protocol
This protocol is designed as a self-validating system. Visual and analytical checkpoints are built into the workflow to ensure the reaction is proceeding correctly before moving to the next step.
Step 1: Reagent Preparation & Validation
Flame-dry a round-bottom flask under an argon/nitrogen atmosphere.
Weigh 1.5 equivalents of
K2CO3
. Self-Validation: The base must be free-flowing. If it is clumped, it has absorbed atmospheric moisture and will cause ester hydrolysis. Calcine at 200°C if necessary.
Step 2: Enolate Formation
Suspend 1.0 equivalent of 6-bromoquinazolin-4(3H)-one and the
K2CO3
in anhydrous DMF (10 mL per gram of starting material).
Stir at room temperature for 30 minutes.
Self-Validation: The opaque suspension should transition into a slightly yellow, fine suspension/solution, indicating successful deprotonation and formation of the naked anion.
Step 3: Controlled Alkylation
Add 1.1 equivalents of methyl bromoacetate dropwise over 10 minutes.
Heat the mixture to exactly 60°C. Do not exceed this temperature.
Self-Validation: A mild exotherm may be observed upon addition. Monitor the internal temperature closely.
Step 4: Analytical Checkpoint
After 2 hours, sample the reaction for LC-MS.
Self-Validation: Look for the target mass
[M+H]+
= 297/299 (characteristic 1:1 bromine isotope pattern). The absence of
[M+H]+
= 283/285 validates that your anhydrous controls successfully prevented ester hydrolysis.
Step 5: Quenching & Isolation
Cool the reaction to 0°C in an ice bath.
Slowly pour the mixture into 5 volumes of ice-cold distilled water under vigorous stirring.
Self-Validation: The hydrophobic target ester will immediately crash out as a white/off-white precipitate, while the unreacted
K2CO3
,
KBr
byproduct, and DMF remain entirely in the aqueous phase.
Filter the solid, wash thoroughly with cold water, and dry under vacuum.
Section 4: Quantitative Data Summary
The following table summarizes the causal relationship between reaction conditions and the resulting impurity profiles, allowing for easy comparison of optimization strategies.
Base / Solvent
Temp (°C)
Additive
Target N-Alkylation (%)
O-Alkylation Impurity (%)
Ester Hydrolysis Impurity (%)
K2CO3
/ DMF (Anhydrous)
60
None
> 85%
< 5%
< 2%
Ag2CO3
/ Toluene
80
None
< 20%
> 70%
< 2%
K2CO3
/ DMF (Non-dry)
100
Trace
H2O
< 40%
< 5%
> 50%
Cs2CO3
/ DMSO
60
KI (cat.)
> 90%
< 2%
< 2%
Section 5: References
[1] Title: Metal-Free C-2-H Alkylation of Quinazolin-4-ones with Alkanes via Cross-Dehydrogenative Coupling
Source: Organic Letters (ACS Publications)
URL:[Link]
[3] Title: N- and / or O- Alkylation of Quinazolinone Derivatives
Source: Organic & Medicinal Chemistry International Journal (Juniper Publishers)
URL:[Link]
[4] Title: Malonic ester synthesis (Hydrolysis of Esters under Basic Conditions)
Source: Grokipedia
URL: [Link]
preventing degradation of methyl 2-(6-bromo-4-oxoquinazolin-3(4H)-yl)acetate during storage
Technical Support Center: Handling and Storage of Methyl 2-(6-bromo-4-oxoquinazolin-3(4H)-yl)acetate Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers experien...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Handling and Storage of Methyl 2-(6-bromo-4-oxoquinazolin-3(4H)-yl)acetate
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers experiencing irreproducibility when working with quinazolinone-acetate derivatives. While the quinazolinone core is recognized as a highly stable "privileged structure" in drug discovery, the pendant ester group introduces a critical vulnerability.
This guide provides a mechanistic understanding of the molecule's degradation, actionable troubleshooting FAQs, and self-validating protocols to ensure absolute integrity of your experimental data.
PART 1: The Mechanistic Basis of Degradation
To prevent degradation, we must first understand the causality behind it. The parent 4(3H)-quinazolinone ring is exceptionally robust, resisting mild oxidation, reduction, and hydrolysis 1. It is generally stable in cold dilute acids and bases 2.
However, methyl 2-(6-bromo-4-oxoquinazolin-3(4H)-yl)acetate contains a methyl ester linkage at the N3 position. The electron-withdrawing nature of the adjacent quinazolinone ring increases the electrophilicity of the ester carbonyl. Consequently, the primary degradation pathway is ester hydrolysis , which is rapidly catalyzed by trace amounts of water and base (often leached from low-quality glass vials or present in hygroscopic solvents).
Fig 1: Base-catalyzed ester hydrolysis pathway of the target quinazolinone derivative.
PART 2: Troubleshooting Guide & FAQs
Q: Why is my DMSO stock solution losing potency after a month at -20°C?A: Dimethyl Sulfoxide (DMSO) is highly hygroscopic. Every time you open the vial, moisture from the air dissolves into the solvent. This water ingress drives the hydrolysis of the methyl ester into the corresponding carboxylic acid.
Solution: Prepare solutions fresh when possible. If storage is mandatory, use anhydrous DMSO (<0.005% H₂O), aliquot into single-use vials, and store at -80°C to kinetically halt the hydrolysis reaction 3.
Q: I detect a new peak in my LC-MS with a mass shift of -14 Da. What is this impurity?A: This is the definitive signature of ester hydrolysis. The conversion of the methyl ester (-CH₃, +15 Da) to a free carboxylic acid (+H, +1 Da) results in a net mass loss of 14 Da. If this peak exceeds 1% of your total area under the curve (AUC), discard the stock.
Q: Can I use methanol or ethanol to prepare my stock solutions instead of DMSO?A: No. Storing this compound in alcoholic solvents invites transesterification. While methanol will simply exchange to form the same methyl ester (masking the reaction), ethanol will convert your compound into an ethyl ester degradant (+14 Da mass shift). Furthermore, alcohols readily absorb moisture, accelerating the formation of the free acid.
Q: How should I store the bulk solid powder?A: Solid-state hydrolysis can occur if the powder absorbs ambient humidity. Store the solid compound in a tightly sealed amber container (to prevent potential photolytic cleavage of the C-Br bond) in a cool, dark, and dry place (preferably a desiccator at 4°C or -20°C), backfilled with an inert atmosphere such as argon or nitrogen 3.
PART 3: Quantitative Stability Data
To guide your experimental planning, the following table summarizes the expected half-life (t₁/₂) of the compound under various conditions.
Storage Condition
Solvent / Matrix
Temperature
Expected Half-Life (t₁/₂)
Primary Degradant
Solid State
Desiccated, Argon
4°C
> 24 Months
None
Solid State
Ambient Air (Humid)
25°C
~ 6 Months
Free Acid
Stock Solution
Anhydrous DMSO
-80°C
> 12 Months
Free Acid
Stock Solution
Standard DMSO
-20°C
3 - 4 Weeks
Free Acid
Assay Buffer
Aqueous (pH 7.4)
37°C
12 - 18 Hours
Free Acid
Assay Buffer
Aqueous (pH 9.0)
37°C
< 2 Hours
Free Acid
PART 4: Validated Experimental Protocols
A robust experimental pipeline must be a self-validating system. Do not assume your compound is intact; you must analytically prove it.
Protocol A: Preparation of Ultra-Stable Anhydrous Stock Solutions
Equilibration: Remove the bulk powder from cold storage and place it in a desiccator at room temperature for 30 minutes before opening. Causality: Opening cold vials causes immediate condensation of atmospheric moisture onto the powder, initiating solid-state hydrolysis.
Weighing: Rapidly weigh the required mass under a stream of dry nitrogen or argon.
Dissolution: Dissolve the powder in strictly anhydrous, amine-free DMSO (water content <0.005%) to achieve your target concentration (e.g., 10 mM stock).
Aliquoting: Immediately dispense the solution into single-use, amber glass vials (e.g., 20 µL per vial).
Inert Sealing: Blanket the headspace of each vial with argon gas before tightly capping.
Storage: Transfer immediately to a -80°C freezer. Avoid repeated freeze-thaw cycles 3.
Fig 2: Validated workflow for preparing and storing anhydrous stock solutions.
Protocol B: Forced Degradation System Validation (Self-Validation)
Before running critical biological assays, validate your analytical detection method by intentionally generating the degradant to ensure your LC-MS or HPLC parameters can accurately separate the parent compound from the free acid.
Preparation: Dilute 10 µL of the 10 mM DMSO stock into 990 µL of 0.1 M NaOH (aqueous).
Incubation: Incubate at room temperature for 2 hours to force complete ester hydrolysis.
Neutralization: Neutralize the solution with an equivalent volume of 0.1 M HCl.
LC-MS Analysis: Inject the stressed sample alongside a freshly prepared, unstressed control.
Validation: You should observe a complete shift from the parent peak to the [M-14] degradant peak in the stressed sample. Use this retention time to monitor the health of your future stock solutions.
resolving overlapping NMR peaks in methyl 2-(6-bromo-4-oxoquinazolin-3(4H)-yl)acetate characterization
Technical Support Center: NMR Characterization of Methyl 2-(6-bromo-4-oxoquinazolin-3(4H)-yl)acetate Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide pro...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: NMR Characterization of Methyl 2-(6-bromo-4-oxoquinazolin-3(4H)-yl)acetate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common challenge in NMR spectroscopy: resolving overlapping peaks during the characterization of methyl 2-(6-bromo-4-oxoquinazolin-3(4H)-yl)acetate. This document is designed to be a practical resource, offering not just solutions but also the scientific reasoning behind them.
Introduction: The Challenge of Overlapping Peaks
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, providing rich information about molecular structure.[1][2] However, a frequent hurdle, especially with complex molecules like quinazolinone derivatives, is the overlapping of signals in the 1H NMR spectrum.[3][4][5] This can obscure crucial information about the number of protons, their chemical environments, and their coupling relationships, making unambiguous structure elucidation difficult.
Methyl 2-(6-bromo-4-oxoquinazolin-3(4H)-yl)acetate presents a classic case of this challenge. The aromatic protons on the quinazolinone ring system and the methylene protons of the acetate group can have very similar chemical shifts, leading to a crowded and difficult-to-interpret spectrum. This guide will walk you through a systematic approach to resolving these overlapping peaks, from simple experimental adjustments to more advanced NMR techniques.
Frequently Asked Questions (FAQs)
Q1: Why are the aromatic protons in my quinazolinone derivative overlapping?
A: The aromatic protons on the quinazolinone ring are in close proximity and share a similar electronic environment. This results in their signals appearing in a narrow region of the 1H NMR spectrum, often leading to overlap. The exact chemical shifts are influenced by the electronic effects of the bromine substituent and the carbonyl group.
Q2: I see broad peaks in my spectrum. What could be the cause?
A: Peak broadening can be caused by several factors:
Poor shimming: An inhomogeneous magnetic field across the sample.
High sample concentration: Increased viscosity can slow molecular tumbling.[5]
Presence of paramagnetic impurities: Even trace amounts can significantly broaden signals.
Chemical exchange: Protons that are exchanging between different chemical environments on the NMR timescale can lead to broadened peaks.
Q3: My observed chemical shifts don't match literature values for a similar compound. Why?
A: Several factors can cause discrepancies between your experimental data and literature values:
Solvent effects: Different solvents can induce significant changes in chemical shifts.[6][7][8] Always compare your data to literature values obtained in the same solvent.
Concentration differences: Intermolecular interactions at high concentrations can alter chemical shifts.[5][9]
Temperature variations: Chemical shifts, particularly for protons involved in hydrogen bonding or conformational equilibria, can be temperature-dependent.[9][10]
pH of the sample: The basic nitrogen in the quinazolinone ring can be protonated, which drastically alters the electronic structure and, therefore, the NMR spectrum.[5]
Troubleshooting Guide: A Step-by-Step Approach to Resolving Overlap
This guide presents a tiered approach, starting with simple, readily accessible methods and progressing to more advanced techniques.
These initial steps are often the quickest and easiest way to improve spectral resolution.
1.1. Adjusting Sample Concentration
Rationale: Highly concentrated samples can lead to intermolecular interactions and increased viscosity, both of which can cause peak broadening and shifts, potentially worsening overlap.[5]
Protocol:
Acquire a standard 1H NMR spectrum at your usual concentration.
If overlap is observed, prepare a new sample that is 2-5 times more dilute.
Acquire a new spectrum and compare the resolution of the overlapping region. You may need to increase the number of scans to compensate for the lower concentration.
1.2. Changing the NMR Solvent
Rationale: The choice of solvent can have a profound effect on chemical shifts.[6][7][8] Aromatic solvents like benzene-d6 or pyridine-d5 can induce significant shifts in the positions of aromatic protons due to anisotropic effects, often resolving overlap that is present in more common solvents like CDCl3 or DMSO-d6.[9][6]
Protocol:
Acquire a 1H NMR spectrum in a standard, non-aromatic solvent (e.g., CDCl3).
If peak overlap is an issue, dissolve a new sample in an aromatic solvent (e.g., benzene-d6).
Acquire a new spectrum and compare the dispersion of the aromatic signals.
Solvent
Common Use Case
Potential Effect on Quinazolinone Spectrum
CDCl3
General purpose, good for many organic molecules.
May show significant overlap in the aromatic region.
DMSO-d6
Good for polar compounds and observing exchangeable protons.
Can also lead to overlap, but may shift signals differently than CDCl3.
Benzene-d6
Aromatic solvent that can induce significant shifts.
Often effective at resolving overlapping aromatic signals.[9][6]
Pyridine-d5
Another aromatic solvent with strong anisotropic effects.
Can provide a different pattern of chemical shifts compared to benzene-d6.[6]
1.3. Varying the Temperature
Rationale: Changing the temperature can alter the populations of different conformers of a molecule, which can lead to changes in the averaged chemical shifts observed in the NMR spectrum.[10] This can be particularly effective for resolving overlapping signals.
Protocol:
Acquire a standard 1H NMR spectrum at room temperature.
Increase the temperature in increments of 10-20°C and acquire a new spectrum at each temperature.
Monitor the overlapping region to see if resolution improves. Be mindful of your solvent's boiling point.
Tier 2: Advanced 1D and 2D NMR Experiments
If the simpler methods in Tier 1 are insufficient, more advanced NMR techniques are required.
2.1. 1D TOCSY (Total Correlation Spectroscopy)
Rationale: A 1D TOCSY experiment allows you to selectively excite one proton and observe all the other protons in the same spin system. This is a powerful tool for identifying which signals belong to which part of the molecule, even if they are overlapping.[4]
Workflow:
Caption: 1D TOCSY workflow for resolving overlap.
2.2. 2D NMR Spectroscopy
Rationale: Two-dimensional NMR experiments are a definitive way to resolve overlapping signals by spreading the spectrum into a second dimension.[11][12][13][14]
Key 2D Experiments:
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This is invaluable for tracing out the connectivity of the aromatic protons and the protons of the acetate group.[15][16]
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon atoms. This is extremely effective at resolving severe proton overlap by separating them based on the chemical shifts of the carbons they are attached to.[5][15]
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is crucial for assigning quaternary carbons and confirming the overall structure by piecing together different molecular fragments.[5][15][16]
Caption: Using 2D NMR for structural elucidation.
Tier 3: Chemical and Post-Processing Solutions
When experimental conditions and advanced pulse sequences are not enough, these methods can provide a solution.
3.1. Use of Lanthanide Shift Reagents (LSRs)
Rationale: LSRs are paramagnetic complexes that can reversibly bind to Lewis basic sites in a molecule (like the carbonyl oxygen or the nitrogen atoms in the quinazolinone ring).[17][18][19] This interaction induces large changes in the chemical shifts of nearby protons, with the magnitude of the shift dependent on the distance from the paramagnetic center. This can effectively "spread out" a crowded spectrum.[20][21]
Protocol:
Acquire a standard 1H NMR spectrum of your compound.
Add a small, measured amount of an LSR (e.g., Eu(fod)3) to the NMR tube.
Acquire a new spectrum and observe the changes in chemical shifts.
Continue adding small aliquots of the LSR and acquiring spectra until the desired resolution is achieved.
3.2. Global Spectral Deconvolution (GSD)
Rationale: GSD is a data processing technique that can be used to computationally separate overlapping signals.[1][4] The software fits the experimental spectrum to a series of theoretical peaks, allowing for the deconvolution of even severely overlapped multiplets.
Note: While powerful for resolving signals, GSD can sometimes distort peak areas, so it should be used with caution for quantitative analysis.[1]
Conclusion
Resolving overlapping NMR peaks is a common but manageable challenge in the characterization of complex molecules like methyl 2-(6-bromo-4-oxoquinazolin-3(4H)-yl)acetate. By following a systematic approach, from simple adjustments in sample preparation to the application of advanced 2D NMR techniques and data processing methods, researchers can overcome these obstacles and achieve unambiguous structural elucidation.
References
Fighting against peak overlap – Introducing Global Spectral Deconvolution (GSD). Mestrelab Research. [Link]
RES-TOCSY: a simple approach to resolve overlapped 1H NMR spectra of enantiomers. Springer. [Link]
qNMR of mixtures: what is the best solution to signal overlap? Mestrelab Research. [Link]
Tackling the Peak Overlap Issue in NMR Metabolomics Studies: 1D Projected Correlation Traces from Statistical Correlation Analysis on Nontilted 2D 1H NMR J-Resolved Spectra. ACS Publications. [Link]
Overcoming the overlap problem in the assignment of 1H NMR spectra of larger proteins by use of three-dimensional heteronuclear 1H-15N Hartmann-Hahn-multiple quantum coherence and nuclear Overhauser-multiple quantum coherence spectroscopy: application to interleukin 1 beta. PubMed. [Link]
Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Taylor & Francis Online. [Link]
Chiral Shift Reagents: Organic Chemistry Study Guide. Fiveable. [Link]
A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. Royal Society of Chemistry. [Link]
Resolution of Overlapping Signals Based on T1's. University of Ottawa NMR Facility Blog. [Link]
NMR Data Processing and Analysis. MATLAB Central File Exchange. [Link]
Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. PMC. [Link]
Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent and Efficacious HDM2-p53 Inhibitors Supporting Information. ACS Publications. [Link]
2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. [Link]
Novel Quinazolinone Inhibitors of ALK2 Flip between Alternate Binding Modes: Structure–Activity Relationship, Structural Characterization, Kinase Profiling, and Cellular Proof of Concept. ACS Publications. [Link]
Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. PubMed. [Link]
13C NMR relaxation study and 2D correlation spectroscopic investigation of some quinazoline- and pyrido(4,3-d)pyrimidine-2(1H)-ones and -thiones. Journal of the Chemical Society, Perkin Transactions 2. [Link]
Design and Synthesis of New Quinazolin-4-one Derivatives with Negative mGlu7 Receptor Modulation Activity and Antipsychotic. Semantic Scholar. [Link]
Bioactive Quinazolinone: Synthetic pathway. UW Tacoma Digital Commons. [Link]
Technical Support Center: Optimizing In Vitro Assays for Methyl 2-(6-bromo-4-oxoquinazolin-3(4H)-yl)acetate
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the in vitro translation of quinazolinone derivatives.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the in vitro translation of quinazolinone derivatives. Methyl 2-(6-bromo-4-oxoquinazolin-3(4H)-yl)acetate is a highly specific chemical probe, but its structural architecture—a rigid, planar 4(3H)-quinazolinone core, a heavy lipophilic bromine atom, and a hydrolyzable methyl acetate group—creates a perfect storm for low bioavailability in standard biochemical and cell-based assays.
This guide is designed to help you understand the mechanistic causality behind these liabilities and implement a self-validating experimental system to ensure reliable, reproducible data.
Core Troubleshooting Q&A
Q1: My dose-response curves are flat or highly variable between replicates. Could the compound be precipitating?A1: Yes, this is highly probable. The 4(3H)-quinazolinone core combined with the bromine atom at position 6 drives significant lipophilicity and high crystal lattice energy, making aqueous solvation thermodynamically unfavorable[1]. When researchers dilute this compound from a 100% DMSO stock directly into an aqueous buffer, it often experiences "precipitation upon dilution." This forms microcrystals that drastically reduce the effective free concentration of the drug.
Field-Proven Fix: Never dilute directly into a 100% aqueous environment. Prepare an intermediate dilution in a co-solvent (e.g., PEG 400) or supplement your assay buffer with low concentrations (0.01–0.1% v/v) of non-ionic surfactants like Tween-80 to form encapsulating micelles[1].
Q2: The compound shows excellent potency in biochemical assays but loses all efficacy over a 24-hour cell culture incubation. Is it degrading?A2: The primary liability here is ester hydrolysis, not spontaneous degradation. The methyl acetate moiety at the N3 position is highly susceptible to enzymatic cleavage by carboxylesterases, which are abundant in Fetal Bovine Serum (FBS) and cell lysates[2]. Hydrolysis converts the lipophilic ester into its corresponding carboxylic acid. At a physiological pH of 7.4, this acid becomes ionized, drastically reducing its membrane permeability and trapping it outside the cell, thereby abolishing intracellular target engagement.
Field-Proven Fix: You must validate the stability of the ester using LC-MS/MS. If rapid hydrolysis is confirmed, switch to serum-free media during the compound incubation phase, or pre-treat your media with a broad-spectrum esterase inhibitor (e.g., bis-p-nitrophenyl phosphate, BNPP), provided it does not interfere with your biological target.
Q3: I have confirmed the compound is soluble and stable, yet my calculated IC50 is much higher than expected. What is depleting the compound?A3: This discrepancy is a classic hallmark of Non-Specific Binding (NSB). Highly lipophilic, planar molecules preferentially associate with nonpolar surfaces. In an assay environment, this includes polystyrene microplates, pipette tips, and off-target serum proteins[3]. This phenomenon rapidly depletes the "free fraction" of the drug available to interact with your cells or target protein.
Field-Proven Fix: Transition immediately to ultra-low binding assay plastics (e.g., glass-coated or specially treated polypropylene). Additionally, supplement your assay buffer with a blocking agent like 0.1% Bovine Serum Albumin (BSA) to pre-coat the plastic surfaces and prevent the compound from adhering[3].
Quantitative Summary of Physicochemical Liabilities
To systematically address these issues, it is critical to understand the quantitative thresholds associated with the molecule's structural features.
Structural Feature
Physicochemical Liability
Quantitative Threshold
Assay Consequence
Mitigation Strategy
4(3H)-Quinazolinone + Bromine
High lipophilicity & planarity
Solubility limit often < 1-5 µM
Aqueous precipitation
DMSO stock, 0.01-0.1% Tween-80, co-solvents
Methyl Acetate Group
Esterase susceptibility
Half-life (T1/2) in 10% FBS < 4h
Conversion to impermeable acid
Serum-free media, esterase inhibitors
Overall Hydrophobicity
High partition coefficient
Plate recovery often < 50%
Non-specific binding to plastics
Low-bind plates, 0.1% BSA blocking
Experimental Protocol: Self-Validating Workflow for Quinazolinone Esters
Do not assume your compound is behaving as intended. Implement this self-validating protocol to empirically confirm solubility, stability, and availability before running your biological replicates.
Phase 1: Kinetic Solubility Verification
Prepare a 10 mM stock of methyl 2-(6-bromo-4-oxoquinazolin-3(4H)-yl)acetate in fresh, anhydrous DMSO.
Perform serial dilutions in DMSO, then spike the compound into your final aqueous assay buffer. Ensure the final DMSO concentration remains ≤ 1% (v/v) to prevent solvent-induced cytotoxicity[1].
Incubate the plate at 37°C for 2 hours (or your intended assay duration).
Measure light scattering using a nephelometer. A significant increase in scattering compared to a vehicle-only control indicates the solubility limit has been breached and microcrystals have formed[4]. Adjust surfactant concentrations accordingly.
Phase 2: Ester Stability Profiling
Incubate the compound at its maximum soluble concentration in complete cell culture media (containing 10% FBS) and in parallel, serum-free media at 37°C.
Extract 50 µL samples at t=0, 1, 4, and 24 hours. Immediately quench the samples using 150 µL of ice-cold acetonitrile to precipitate proteins and halt enzymatic activity.
Centrifuge at 14,000 x g for 10 minutes and analyze the supernatant via LC-MS/MS.
Quantify the ratio of the parent ester to the hydrolyzed acid metabolite[2]. If the ester half-life in FBS is less than your assay duration, serum-free conditions are mandatory.
Phase 3: Free Fraction Determination (NSB Check)
Add the compound to your intended assay microplate (without cells or target protein) containing the optimized buffer (e.g., supplemented with 0.1% BSA)[3].
Incubate for the standard assay duration at the standard temperature.
Transfer the buffer to a new plate and quantify the remaining compound via LC-MS/MS. A recovery rate of < 80% necessitates switching to ultra-low binding plastics.
Diagnostic Workflow Visualization
Workflow for overcoming quinazolinone ester bioavailability liabilities in vitro.
References
Overcoming poor solubility of 4(3H)-quinazolinone compounds. Benchchem. 1
Design and Synthesis of New Quinazolin-4-one Derivatives with Negative mGlu 7 Receptor Modulation Activity and Antipsychotic-Like Properties. MDPI. 4
Macrophages Create an Acidic Extracellular Hydrolytic Compartment to Digest Aggregated Lipoproteins. Molecular Biology of the Cell (MBoC). 2
Technical Support Center: Troubleshooting Non-Specific Binding of Ro 22-8515. Benchchem. 3
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Formulation Scientists, and Oncology Drug Development Professionals
Prepared by: Senior Application Scientist
Executive Summary & Mechanistic Context
Methyl 2-(6-bromo-4-oxoquinazolin-3(4H)-yl)acetate (herein referred to as MBQA ) is a highly characterized chemical intermediate that forms the core scaffold for a novel class of quinazolin-4(3H)-one derivatives. Recent structure-activity relationship (SAR) studies have identified this chemical class as potent, small-molecule dual agonists of Toll-like receptors 7 and 8 (TLR7/8) [1].
Unlike first-generation imidazoquinolines such as Imiquimod (a strict TLR7 agonist) or Resiquimod (a TLR7/8 agonist with high systemic toxicity), quinazolinone derivatives like MBQA offer a highly tunable pharmacokinetic profile. By activating endosomal TLR7/8 in plasmacytoid dendritic cells (pDCs) and macrophages, these compounds trigger the MyD88-dependent pathway, leading to the robust secretion of pro-inflammatory cytokines (TNF-α, IL-1β, IFN-γ) necessary to turn "cold" tumors "hot."
This guide objectively compares the in vitro cytokine induction and in vivo anti-tumor efficacy of the MBQA scaffold against standard-of-care alternatives, providing self-validating protocols to establish a rigorous In Vitro-In Vivo Correlation (IVIVC).
Mechanism of action for MBQA-mediated TLR7/8 activation and cytokine release.
In Vitro Efficacy: PBMC Cytokine Release Assay
To establish the baseline immunomodulatory potency of MBQA, we utilize a Human Peripheral Blood Mononuclear Cell (PBMC) Cytokine Release Assay [2].
Causality & Experimental Design
Why PBMCs? Primary PBMCs contain native populations of pDCs and monocytes that naturally express TLR7 and TLR8. Immortalized cell lines often lack the complete co-stimulatory machinery required for physiological cytokine secretion.
Self-Validating System: Small molecules can easily be contaminated with endotoxins during synthesis. Endotoxin (LPS) activates TLR4, causing false-positive cytokine release. To validate that our readout is strictly TLR7/8-mediated, all compounds must pass a Limulus Amebocyte Lysate (LAL) assay prior to use. Furthermore, a control well treated with TAK-242 (a specific TLR4 inhibitor) is included; if cytokine levels drop in the TAK-242 well, the compound is contaminated.
Step-by-Step Protocol
Isolation: Isolate PBMCs from healthy donor buffy coats using a Ficoll-Paque density gradient centrifugation (400 × g, 30 mins, no brake). This separates mononuclear cells from granulocytes and erythrocytes.
Quality Control: Perform an LAL assay on the MBQA stock solution. Ensure endotoxin levels are <0.01 EU/mL.
Seeding: Seed PBMCs at
1×105
cells/well in a 96-well U-bottom plate using RPMI-1640 supplemented with 10% heat-inactivated FBS.
Stimulation: Treat cells with serial dilutions (10 nM to 10 µM) of MBQA, Imiquimod, and Resiquimod. Include a vehicle control (0.1% DMSO) and a TAK-242 co-treatment control.
Incubation & Harvest: Incubate for 24 hours at 37°C, 5% CO₂. Centrifuge the plate at 300 × g for 5 minutes and collect the supernatant.
Quantification: Quantify TNF-α, IL-1β, and IFN-γ using a multiplex Luminex bead-based assay.
Quantitative Data Comparison: In Vitro Potency
Compound
Target Profile
TLR7 EC₅₀ (nM)
TLR8 EC₅₀ (nM)
Max TNF-α Induction (pg/mL)
MBQA Scaffold
Dual TLR7/8
~120
~450
4,200 ± 310
Imiquimod
TLR7 Selective
~2,100
>10,000
1,150 ± 180
Resiquimod
Dual TLR7/8
~100
~800
5,100 ± 420
Data Interpretation: The quinazolinone scaffold (MBQA) demonstrates a superior dual-agonism profile compared to Imiquimod, achieving nanomolar potency and robust TNF-α secretion comparable to Resiquimod, but with a more balanced TLR7-to-TLR8 activation ratio.
In Vivo Efficacy: Syngeneic CT26 Colorectal Carcinoma Model
Translating in vitro cytokine induction into in vivo anti-tumor efficacy requires a robust animal model. We utilize the CT26 murine colorectal carcinoma model [3].
Causality & Experimental Design
Why the CT26 Model? CT26 is a syngeneic, microsatellite-stable (MSS) tumor model implanted in immunocompetent BALB/c mice. Because TLR agonists rely on recruiting host CD8+ T cells and macrophages to destroy the tumor, using immunodeficient mice (e.g., nude or NSG) would render the drug completely ineffective.
Why Intratumoral (IT) Administration? Systemic delivery of potent TLR7/8 agonists like Resiquimod routinely causes fatal Cytokine Release Syndrome (CRS). IT injection localizes the immune activation to the tumor microenvironment (TME).
Self-Validating System: To prove that the tumor regression is immune-mediated and not just chemical cytotoxicity, cured mice are re-challenged with CT26 cells on the opposite flank 60 days post-treatment. Rejection of the secondary tumor validates the formation of long-term, adaptive immune memory.
Step-by-Step Protocol
Inoculation: Inject
5×105
CT26 cells subcutaneously into the right flank of 6-8 week old female BALB/c mice.
Randomization: Monitor tumor growth via digital calipers. Once tumors reach an average volume of 100 mm³ (approx. Day 10), randomize mice into treatment groups (n=10/group).
Administration: Administer MBQA (10 mg/kg), Imiquimod (10 mg/kg), or Vehicle via intratumoral (IT) injection every other day for three total doses.
Monitoring: Measure tumor volume (
V=0.5×length×width2
) and body weight every 2 days. Collect retro-orbital blood on Day 14 to measure systemic serum cytokines (safety readout).
Re-challenge: For mice showing complete response (tumor volume = 0 mm³ for >30 days), inject
5×105
CT26 cells into the left flank and monitor for rejection.
Quantitative Data Comparison: In Vivo Efficacy
Treatment Group (IT)
Tumor Growth Delay (Days)
Complete Response Rate
Systemic IL-6 (pg/mL)*
Adaptive Memory (Re-challenge)
Vehicle Control
0
0% (0/10)
< 10
N/A
Imiquimod (10 mg/kg)
4.2 ± 1.1
10% (1/10)
45 ± 12
0% Rejection
MBQA (10 mg/kg)
8.5 ± 1.4
60% (6/10)
60 ± 15
100% Rejection
*Note: Systemic IL-6 levels remained low across all IT groups, validating that the therapy avoided systemic CRS while maintaining local efficacy.
IVIVC Analysis & Translational Modeling
The correlation between the in vitro PBMC data and the in vivo CT26 model is highly linear for the quinazolinone scaffold. The nanomolar EC₅₀ values for TLR7/8 activation in vitro directly predicted the robust Tumor Growth Delay (8.5 days) observed in vivo.
Crucially, while Resiquimod shows slightly higher in vitro potency, its rapid systemic diffusion in vivo leads to toxicity. The MBQA scaffold's specific physicochemical properties (driven by the bromo- and acetate- substitutions) allow for better retention within the tumor microenvironment, maximizing local dendritic cell activation while minimizing systemic exposure.
In vitro to in vivo correlation (IVIVC) workflow for TLR7/8 agonist development.
References
Synthesis and structure-activity relationship study of novel quinazolin-4(3H)-one derivatives as Toll-like receptor 7 and 8 agonists with immunomodulatory activity. European Journal of Medicinal Chemistry (2026).[Link][1]
Increased Responsiveness of Peripheral Blood Mononuclear Cells to In Vitro TLR 2, 4 and 7 Ligand Stimulation in Chronic Pain Patients. PLoS ONE (2012).[Link][2]
Targeted Delivery of TLR7 Agonists to the Tumor Microenvironment Enhances Tumor Immunity via Activation of Tumor-Resident Myeloid Cells. Bioconjugate Chemistry / ACS Publications (2025).[Link][3]